molecular formula C56H60N6O4 B1147373 (DHQ)2Pyr CAS No. 149820-65-5

(DHQ)2Pyr

Cat. No.: B1147373
CAS No.: 149820-65-5
M. Wt: 881.11
InChI Key:
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Description

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr, is a chiral ligand derived from cinchona alkaloids. It is widely used in asymmetric synthesis, particularly in enantioselective reactions. The compound has a molecular formula of C56H60N6O4 and a molecular weight of 881.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (DHQ)2Pyr involves the reaction of hydroquinine with 2,5-diphenyl-4,6-pyrimidinediyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as toluene or diethyl ether, with the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of hydroquinine and 2,5-diphenyl-4,6-pyrimidinediyl chloride, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(DHQ)2Pyr undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced hydroquinine forms, and substituted pyrimidine compounds .

Scientific Research Applications

(DHQ)2Pyr is extensively used in scientific research due to its chiral properties. Some of its applications include:

Mechanism of Action

(DHQ)2Pyr exerts its effects through its chiral environment, which allows it to catalyze enantioselective reactions. The compound forms a chiral complex with substrates, facilitating the formation of enantiomerically enriched products. The molecular targets include various electrophiles and nucleophiles, and the pathways involved are primarily those of asymmetric catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(DHQ)2Pyr is unique due to its high enantioselectivity and broad applicability in various asymmetric synthesis reactions. Its ability to form stable chiral complexes with a wide range of substrates makes it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKRDCRSJPRVNF-CVCJRGCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H60N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149820-65-5
Record name (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149820-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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